Phenazine di-N-oxide
Description
Historical Context of Phenazine (B1670421) Research
The study of phenazines dates back to the mid-19th century, with the initial identification of "pyocyanine" (now known as pyocyanin) in 1859 from Pseudomonas aeruginosa nih.gov. This discovery marked the beginning of understanding these colored pigments produced by microorganisms. Early synthetic efforts in the early 20th century focused on methods like the Wohl-Aue reaction and the Bamberger-Ham reaction to construct the phenazine skeleton, although these often involved harsh conditions and yielded byproducts hi.is. The synthesis of phenazine derivatives, including di-N-oxides, gained momentum in the mid-20th century, with early reports in the 1950s detailing the preparation of phenazine di-N-oxides for biological testing, such as against Sarcoma 37 acs.org. Over the decades, research has expanded to include more refined synthetic strategies, such as palladium-catalyzed coupling reactions, and a deeper exploration of their biosynthesis and biological roles in various microbial species hi.isasm.orgnih.govelifesciences.org.
Significance of N-Oxide Functionalization in Heterocyclic Chemistry
The incorporation of N-oxide functionalities into heterocyclic systems, including phenazines, profoundly influences their chemical and biological properties researchgate.netresearchgate.netacs.org. N-oxides are prevalent in natural products and play crucial roles in medicinal chemistry, acting as synthetic intermediates, prodrugs, or active pharmaceutical ingredients researchgate.net. The N+-O- bond is highly polar, enabling strong hydrogen bonding interactions and altering electron distribution within the molecule acs.org. This functionalization can enhance water solubility, modulate membrane permeability, and reduce immunogenicity, making N-oxides valuable in drug design researchgate.netacs.org. Furthermore, the N-oxide group can significantly alter the reactivity of the heterocyclic core, facilitating various synthetic transformations and acting as a handle for further derivatization researchgate.netresearchgate.net. The N-oxide moiety can also impart unique redox properties, which are critical for applications such as hypoxia-activated prodrugs and targeted drug delivery acs.orgresearchgate.net.
Overview of Phenazine Di-N-oxide as a Distinct Chemical Class
This compound, systematically named 10-oxidophenazin-5-ium 5-oxide, possesses the molecular formula C12H8N2O2 and a molecular weight of approximately 212.20 g/mol ontosight.ainih.gov. Its core structure consists of a planar phenazine ring system with oxygen atoms coordinated to both nitrogen atoms at positions 5 and 10 ontosight.ainih.gov. This di-N-oxide configuration distinguishes it from parent phenazines and mono-N-oxides, leading to altered electronic and steric properties.
Synthesis and Properties: The synthesis of phenazine di-N-oxides is typically achieved through the direct oxidation of the parent phenazine or its derivatives, often employing oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) acs.orgontosight.aiopinvisindi.is. The precise reaction conditions can influence the degree of oxidation and the yield of the desired di-N-oxide product opinvisindi.is.
Phenazine di-N-oxides exhibit characteristic spectroscopic signatures. In UV-Vis spectroscopy, the introduction of N-oxide groups often leads to a bathochromic shift (red-shift) of absorption bands compared to the parent phenazine opinvisindi.is. For instance, absorption peaks observed at 250 and 370 nm for phenazine derivatives have been reported to shift to 290 and 490 nm upon oxidation to the di-N-oxide form opinvisindi.is. Infrared (IR) spectroscopy typically reveals a characteristic vibration band for the N+-O- bond around 930 cm-1 acs.org.
The presence of two N-oxide groups significantly impacts the compound's electrochemical behavior. Phenazine di-N-oxides can undergo reversible redox processes, with their radical cations and anions being detectable by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy researchgate.net. Their electrochemical potentials are influenced by the surrounding chemical environment, including the presence of proton donors researchgate.netthieme-connect.de.
Selected Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₂H₈N₂O₂ | nih.gov |
| Molecular Weight | 212.20 g/mol | nih.gov |
| CAS Number | 303-83-3 | nih.gov |
| IUPAC Name | 10-oxidophenazin-5-ium 5-oxide | nih.gov |
| Typical Synthesis | Oxidation of phenazine or its derivatives (e.g., with H₂O₂, m-CPBA) | ontosight.aiopinvisindi.is |
| UV-Vis λmax (example) | ~290 nm, ~490 nm (for some derivatives, compared to parent phenazine at 250 nm, 370 nm) | opinvisindi.is |
| IR Absorption (N+-O-) | ~930 cm⁻¹ | acs.org |
| Electrochemical Potential (complex with proton) | Oxidation: ~1.57 V; Reduction: ~0.35 V (vs. SCE in acetonitrile) | researchgate.net |
Current Research Landscape and Interdisciplinary Relevance
Current research into phenazine di-N-oxides spans multiple disciplines, highlighting their versatility and potential.
Medicinal Chemistry and Drug Development: Phenazine di-N-oxides are being investigated for their therapeutic potential, particularly as anticancer agents. Certain derivatives exhibit selective cytotoxicity towards hypoxic cells, a characteristic common in solid tumors, making them promising candidates for hypoxia-activated prodrugs researchgate.netmdpi.commdpi.comnih.gov. Their ability to generate reactive oxygen species (ROS) and interact with cellular components contributes to their observed antimicrobial, antiparasitic, and anticancer activities nih.govresearchgate.netontosight.ai.
Biomolecular Studies and Materials Science: Modified phenazine di-N-oxides, particularly those incorporating nitroxide radicals, are being developed as noncovalent spin labels for nucleic acids hi.isopinvisindi.is. These labels demonstrate significant binding affinity and selectivity towards specific sites in DNA, enabling advanced electron paramagnetic resonance (EPR) studies of DNA structure and dynamics hi.isopinvisindi.is.
Electrochemistry and Catalysis: The electrochemical properties of phenazine di-N-oxides are a subject of active research, with studies exploring their use in electrocatalysis researchgate.netthieme-connect.deresearchgate.netrsc.orgmdpi.com. They can facilitate the activation of C-H bonds in substrates like alcohols and participate in catalytic oxidation reactions, often mediated by their radical cation species researchgate.netresearchgate.netrsc.org. This interdisciplinary relevance bridges fundamental electrochemistry with practical applications in chemical synthesis and energy conversion.
Organic Synthesis: As functionalized heterocycles, phenazine di-N-oxides serve as valuable building blocks and intermediates in organic synthesis, allowing for the construction of more complex molecular architectures with tailored properties researchgate.netresearchgate.net.
Interdisciplinary Relevance: The study of phenazine di-N-oxides inherently bridges organic chemistry, biochemistry, pharmacology, and materials science. Their synthesis, characterization, and exploration of biological activities provide a rich platform for interdisciplinary research, contributing to advancements in drug discovery, molecular probes, and catalytic systems.
Compound List:
this compound
Phenazine
Pyocyanin
Isoindoline-phenazine di-N-oxide nitroxide radicals
Iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide)
7-bromo-2-hydroxyphenazine-5,10-dioxide
7(8)-bromo-2-aminophenazine 5,10-dioxide
7(8)-chloro-2-aminophenazine 5,10-dioxide
2,5-di-Me-pyrazine-di-N-oxide
2,3,5,6-tetra-Me-pyrazine-di-N-oxide
Pyr₁ (2,5-di-Me-pyrazine-di-N-oxide)
Pyr₂ (2,3,5,6-tetra-Me-pyrazine-di-N-oxide)
Phenazine-1-carboxylic acid (PCA)
Phenazine-1,6-dicarboxylic acid (PDC)
N-Oxide Phenazines
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-oxidophenazin-5-ium 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJCQAPRNRDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3[N+]2=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184391 | |
| Record name | Phenazine di-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-83-3 | |
| Record name | Phenazine di-N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazine di-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazine di-N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazine di-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazine 5,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenazine, 5,10-dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M8Y56UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Phenazine Di N Oxide
Classical Chemical Synthesis Routes
Classical chemical synthesis routes primarily focus on modifying existing phenazine (B1670421) structures or building the phenazine framework with subsequent N-oxidation.
The direct oxidation of the phenazine core is a common strategy to introduce N-oxide functionalities. Various oxidizing agents can be employed to convert phenazine or its derivatives into mono- or di-N-oxides.
Oxidizing Agents and Conditions: Phenazine can be oxidized using reagents such as hydrogen peroxide (H₂O₂), often in the presence of catalysts like sodium tungstate, to yield phenazine 5-oxides thieme-connect.de. For the formation of phenazine 5,10-dioxides, stronger oxidizing conditions are typically employed. Heating phenazine with hydrogen peroxide in glacial acetic acid or using meta-chloroperoxybenzoic acid (m-CPBA) are effective methods for achieving di-N-oxidation thieme-connect.de. Other oxidizing agents that have been reported for phenazine N-oxidation include H₂SO₄/K₂S₂O₈, HOF·CH₃CN, Tf₂O, and NH₂CONH₂·H₂O₂ thaiscience.info. The extent of oxidation, whether mono- or di-N-oxide, can often be controlled by the stoichiometry of the oxidizing agent used hi.is. For instance, using one equivalent of m-CPBA might yield a mono-N-oxide, while 2.2 equivalents can lead to the di-N-oxide hi.is.
Table 1: Common Oxidizing Agents for Phenazine N-Oxidation
| Oxidizing Agent(s) | Typical Conditions | Primary Product(s) | Notes |
| H₂O₂ / Glacial Acetic Acid | Heating | Phenazine 5,10-dioxide | Common method for di-N-oxidation thieme-connect.de. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Various solvents | Phenazine 5-oxide, 5,10-dioxide | Stoichiometry dependent; can yield mono- or di-N-oxides thieme-connect.dehi.is. |
| H₂O₂ / Sodium Tungstate (catalyst) | Aqueous solution | Phenazine 5-oxide | Effective for mono-N-oxide formation thieme-connect.de. |
| H₂SO₄/K₂S₂O₈, HOF·CH₃CN, Tf₂O, NH₂CONH₂·H₂O₂ | Varied | Phenazine N-oxides | Reported reagents for phenazine N-oxidation thaiscience.info. |
| Hydrogen peroxide (H₂O₂) | Often metal-catalyzed (e.g., iron, tungstate) | Phenazine N-oxides | Cost-effective and generates only water as a byproduct nih.gov. |
The construction of the phenazine ring system, often followed or accompanied by N-oxidation, can be achieved through various condensation and cyclization strategies.
Beirut Reaction and Related Cyclizations: The Beirut reaction, involving benzofuroxan (B160326) and electron-rich aromatic compounds like p-benzoquinones or phenolate (B1203915) anions, is a versatile method for synthesizing phenazine di-N-oxides clockss.orgskemman.is. For example, benzofuroxan reacts with p-benzoquinones to directly yield phenazine di-N-oxide products clockss.org. Similarly, reactions of benzofuroxan with phenolate anions can lead to phenazine 5,10-dioxides skemman.is. Condensation of benzofuroxan with phloroglucinol, followed by reduction of the intermediate di-N-oxide, has also been reported as a route to specific phenazine di-N-oxides orgsyn.org.
Catalytic Approaches: Copper-catalyzed reactions utilizing benzoxadiazoles and diaryliodonium salts offer a regioselective pathway to phenazine N-oxides through electrophilic arylation and subsequent cyclization acs.orgtsinghua.edu.cn. These methods can provide good yields and control over the position of substituents.
Precursor Condensations: The condensation of o-phenylenediamines with o-benzoquinones (often generated in situ) is a classical method for forming the phenazine core hi.is. While this method primarily yields phenazines, subsequent oxidation steps can introduce the N-oxide functionalities.
Photochemical methods offer alternative routes for synthesizing phenazine N-oxides, typically involving the irradiation of specific precursors.
Photochemical Transformation: Irradiation of N-acetyl- or N-benzoyl-2′-methylthio-2-nitrodiphenylamine in benzene (B151609) has been shown to yield phenazine 5-oxides rsc.orgrsc.org. While these examples specifically produce mono-N-oxides, the principle of using light-induced reactions to form the N-oxide moiety within the phenazine system is established. Photolysis of certain N-oxides can also generate reactive species like hydroxyl radicals, with phenazine N-oxides being studied in this context .
Achieving regioselective N-oxidation or scaffold formation is crucial for synthesizing specific this compound isomers, especially when dealing with unsymmetrical precursors.
Influence of Substituents: The regioselectivity of phenazine N-oxidation is influenced by the electronic and steric properties of substituents on the phenazine ring. Oxidation typically occurs preferentially at the nitrogen atom that is less sterically hindered or possesses higher electron density thieme-connect.de.
Catalytic Regioselectivity: Transition metal catalysis, particularly copper catalysis, has enabled regioselective synthesis of phenazine N-oxides. For instance, the reaction of benzoxadiazoles with diaryliodonium salts under copper catalysis has demonstrated high regioselectivity, often yielding a single isomer when asymmetric benzoxadiazoles are used acs.orgtsinghua.edu.cn.
Photochemical Synthesis Approaches
Biosynthetic Pathways and Biocatalytic Production
Phenazine di-N-oxides are also found as natural products, biosynthesized by various microorganisms.
Several phenazine di-N-oxides have been isolated from microbial sources, with Myxin (B609384) and Iodinin (B1496461) being prominent examples.
Myxin: This di-N-oxide phenazine is a natural product isolated from the soil bacterium Lysobacter antibioticus asm.orgnih.govfrontiersin.org. Chemically, Myxin is identified as 1-hydroxy-6-methoxyphenazine 5,10-dioxide skemman.isfrontiersin.orgskemman.isresearchgate.net.
Iodinin: Known as 1,6-dihydroxyphenazine-5,10-dioxide, Iodinin has been isolated from microorganisms such as Streptosporangium sp. DSM 45942 Current time information in Bangalore, IN.nih.gov and Lysobacter antibioticus OH13 nih.govebi.ac.uk.
Isolation and Characterization Techniques: The isolation of these compounds from microbial cultures typically involves extraction procedures followed by chromatographic purification (e.g., HPLC, column chromatography). Characterization relies heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate their structures thaiscience.infoskemman.ismdpi.comacs.org.
Biosynthesis: The biosynthesis of phenazine di-N-oxides involves complex enzymatic pathways. The general pathway begins with chorismate, an intermediate of the shikimate pathway acs.orgmdpi.comresearchgate.net. Key enzymes, such as monooxygenases (e.g., LaPhzS, LaPhzNO1) and O-methyltransferases (e.g., LaPhzM), are involved in the hydroxylation, N-oxidation, and methylation steps that lead to compounds like Iodinin and Myxin ebi.ac.ukacs.orgmdpi.comacs.orgnih.gov. For instance, Iodinin is formed through the decarboxylative hydroxylation and N-oxidation of phenazine 1,6-dicarboxylic acid (PDC) by LaPhzS and LaPhzNO1, respectively ebi.ac.uknih.gov. Myxin is subsequently synthesized from Iodinin via O-methylation catalyzed by LaPhzM nih.gov.
Enzymatic N-oxidation Mechanisms
Enzymatic pathways play a significant role in the biosynthesis of phenazine N-oxides. Specific enzymes, often monooxygenases, are responsible for introducing oxygen atoms to the nitrogen atoms of the phenazine ring. For instance, NaphzNO1, a flavin-containing N-monooxygenase, has been identified as catalyzing the N-oxidation of phenazine precursors, such as converting phenazine 1,6-dicarboxylic acid to 1,6-dihydroxyphenazine N5,N10-dioxide mdpi.comacs.orgresearchgate.netnih.govresearchgate.net. These enzymes are typically NADPH-dependent and can be key targets for metabolic engineering to enhance N-oxide production mdpi.comresearchgate.netmdpi.comacs.org. Studies have shown that specific enzymes like LaPhzNO1 can catalyze the formation of phenazine N-oxides, and mutations in these enzymes can abolish N-oxide formation, highlighting their critical role acs.orgresearchgate.netnih.gov.
Metabolic Engineering for Enhanced this compound Production
Metabolic engineering offers a powerful approach to increase the yields of phenazine di-N-oxides and their derivatives. This involves modifying the biosynthetic pathways in microorganisms to optimize the production of these compounds. Strategies include enhancing metabolic flux towards precursors, overexpressing key enzymes, and blocking competing pathways researchgate.netacs.orgnih.gov. For example, research has focused on engineering Pseudomonas chlororaphis to produce specific phenazine N-oxides like iodinin from renewable resources such as glycerol, by introducing heterologous enzymes and optimizing synthesis modules researchgate.netacs.org. Similarly, efforts have been made to engineer Escherichia coli for the production of pyocyanin, a related phenazine, demonstrating the potential of heterologous hosts for phenazine biosynthesis researchgate.net. These advancements aim to create more sustainable and efficient routes for producing valuable phenazine derivatives.
Design and Synthesis of Functionalized this compound Derivatives
The chemical structure of this compound can be systematically modified to create derivatives with altered or enhanced properties. This section outlines key strategies for functionalization.
Structural Modification at Aromatic and N-Oxide Moieties
Modifications can be targeted at both the aromatic rings of the phenazine core and the N-oxide functionalities themselves. Research has explored the synthesis of various substituted phenazine di-N-oxides, including halogenated and alkylated derivatives, to investigate structure-activity relationships rsc.orgresearchgate.net. For instance, studies have synthesized 7,8-dihalogenated and 7,8-dimethylated analogs of 1-hydroxyphenazine (B607933) 5,10-dioxide, which showed increased cytotoxic potency compared to other compounds rsc.orgresearchgate.net. Chemical synthesis often involves the oxidation of phenazine precursors, such as using meta-chloroperoxybenzoic acid (mCPBA) for N-oxidation rsc.org. The aromatic rings can also be functionalized with hydroxyl, methoxy, or other groups to tune the compound's properties acs.orgrsc.org.
Conjugate and Hybrid Molecule Synthesis (e.g., Polyamide-Phenazine Di-N-oxide Conjugates)
Conjugating this compound moieties to other molecular scaffolds, such as polyamides, can yield hybrid molecules with novel functionalities. These conjugates are explored for their ability to act as DNA cleavage agents. For example, a polyamide-modified this compound has been synthesized and shown to effectively break DNA double strands in a non-random manner under physiological conditions nih.govresearchgate.netorcid.orgdntb.gov.ua. This approach combines the DNA-binding properties of polyamides with the radical-generating capabilities of phenazine di-N-oxides, creating targeted agents for DNA interaction nih.govresearchgate.net.
Prodrug Design and Activation Mechanisms
Phenazine di-N-oxides are recognized for their potential as prodrugs, particularly those that can be activated under hypoxic conditions, a characteristic common in solid tumors nih.govdovepress.comacs.orgresearchgate.netnih.gov. The N-oxide groups are pivotal for this activity, as they can undergo bioreductive activation, often by cellular reductases or via one-electron reduction pathways, to generate reactive species like hydroxyl radicals (˙OH) rsc.orgnih.govdovepress.comacs.org. This activation mechanism leads to DNA damage and cell death rsc.orgnih.govacs.org. For example, the natural product myxin, a this compound, causes bioreductively activated, radical-mediated DNA strand cleavage under both aerobic and anaerobic conditions acs.org. Research into prodrug design focuses on optimizing these activation mechanisms, with strategies like incorporating carbamate (B1207046) side chains on phenolic substituents showing promise for enhanced potency rsc.orgresearchgate.net.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy plays a pivotal role in confirming the structural integrity of phenazine (B1670421) di-N-oxides. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the arrangement of atoms and the chemical environment within the molecule. The presence of the N-oxide group typically induces a downfield shift in the ¹H and ¹³C NMR spectra for neighboring protons and carbons compared to the parent amine acs.org. However, it is important to note that the paramagnetic nature of some phenazine di-N-oxide derivatives, particularly those that can form stable radicals, can lead to significant peak broadening or even the loss of NMR signals, limiting their utility in such cases opinvisindi.ishi.is.
Example NMR Data for Phenazine Derivatives:
| Compound/Proton/Carbon | Chemical Shift (δ) | Solvent | Reference |
| 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide (¹H) | 8.80 (s) | CD₃OD | nih.gov |
| 8.60 (d, J=9 Hz) | CD₃OD | nih.gov | |
| 8.09 (m) | CD₃OD | nih.gov | |
| 7.80 (d, J=3 Hz) | CD₃OD | nih.gov | |
| 7.67 (dd, J=9 Hz, J'=2 Hz) | CD₃OD | nih.gov | |
| 6.78 (dd, J=3 Hz, J'=1 Hz) | CD₃OD | nih.gov | |
| 1,3-dihydroxyphenazine dioxide (¹H) | 14.95 (s) | DMSO-d₆ | orgsyn.org |
| 11.23 (s) | DMSO-d₆ | orgsyn.org | |
| 8.49 (dd, J=7.9, 1.8 Hz) | DMSO-d₆ | orgsyn.org | |
| 8.45 (d, J=7.9, 1.97 Hz) | DMSO-d₆ | orgsyn.org | |
| 1,3-dihydroxyphenazine dioxide (¹³C) | 161.7 | DMSO-d₆ | orgsyn.org |
| 154.8 | DMSO-d₆ | orgsyn.org | |
| 137.8 | DMSO-d₆ | orgsyn.org | |
| Phenazine-N-oxide (¹H) | 8.699 | CDCl₃ | chemicalbook.com |
| 7.746 | CDCl₃ | chemicalbook.com | |
| 7.823 | CDCl₃ | chemicalbook.com | |
| 8.208 | CDCl₃ | chemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within this compound molecules, providing insights into their conjugated systems and electronic properties opinvisindi.ishi.isuctm.eduarkat-usa.org. The introduction of N-oxide groups generally leads to a bathochromic shift (red-shift) in the absorption spectra compared to the parent phenazine compounds . For instance, absorption peaks observed in phenazine derivatives at approximately 250 and 370 nm have been reported to shift to around 290 and 490 nm upon oxidation to the di-N-oxide radical species opinvisindi.ishi.is. These shifts are attributed to changes in the electronic distribution and the extended conjugation facilitated by the N-oxide functionalities. Absorption bands below 280 nm are typically associated with π → π* transitions, while those at longer wavelengths correspond to n → π* electronic transitions uctm.edu.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating fragmentation patterns of phenazine di-N-oxides, thereby confirming their elemental composition and structural features opinvisindi.ishi.isuni.luresearchgate.netraco.catnist.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the precise determination of the molecular formula opinvisindi.ishi.isorgsyn.org.
Characteristic fragmentation pathways observed in the mass spectra of phenazine di-N-oxides often involve the loss of oxygen atoms. For example, the presence of a (P-16)⁺ ion, corresponding to the loss of one oxygen atom, is a common feature in the mass spectra of N-oxides acs.orgnist.govrsc.org. In the case of phenazine di-N-oxides, abundant (P-16)⁺ ions and even (P-32)⁺ ions, representing the loss of two oxygen atoms, have been observed, with the (P-16)⁺ ion sometimes being the base peak rsc.org. These fragmentation patterns are comparable to those of other aromatic tricyclic compounds and provide valuable diagnostic information for structural identification researchgate.net.
Example Mass Spectrometric Data:
| Compound/Adduct | Observed m/z | Calculated m/z | Reference |
| 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide ([M+H]⁺) | 271.0 | 271.0 | nih.gov |
| C₁₆H₂₄NO₂⁺ ([M+H]⁺) | 262.1801 | 262.1802 | opinvisindi.is |
| C₁₂H₉N₂O₂⁺ ([M+H]⁺) | 213.0659 | 213.0559 | orgsyn.org |
| This compound ([M+H]⁺) | - | 213.06586 | uni.lu |
| Phenazine, 5-oxide (Molecular Weight) | - | 196.2047 | nist.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is indispensable for detecting and characterizing radical intermediates that may be formed during the redox processes involving phenazine di-N-oxides hi.issemanticscholar.orgresearchgate.netrsc.orgulb.ac.be. These compounds can act as mediators in electrochemical reactions, generating radical cations or anions. EPR studies have identified specific radical intermediates by their characteristic g-factors. For example, in the oxidation of this compound in methanol (B129727), EPR has detected intermediates with g-factors such as 2.0023 and 2.0036 researchgate.net. The observation of these radical species is often dependent on experimental conditions like temperature and solvent viscosity, as higher temperatures can lead to radical decomposition or reaction with the solvent, thus affecting the EPR signal intensity and detection ulb.ac.be. EPR is also crucial in spin-labeling studies, where the binding of phenazine-derived spin labels to biomolecules like DNA can be monitored by changes in the EPR spectral line shapes, reflecting altered rotational correlation times hi.is.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and molecular packing nih.govorgsyn.orgnih.govnih.govacs.org. The crystal structure of this compound derivatives has been determined, revealing aspects such as molecular stacking and hydrogen bonding networks. For instance, the crystal structure of 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide was determined to be in the triclinic system, space group P-1, with specific unit cell parameters nih.gov. Other studies have detailed the crystal structures of dihydroxyphenazine dioxide, highlighting molecular stacking along crystallographic axes and extensive hydrogen bonding, with different polymorphs crystallizing in distinct space groups (e.g., P-1 and Pbca) orgsyn.org.
Crystal Data for 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide:
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Unit Cell a | 6.9514(8) Å | nih.gov |
| Unit Cell b | 9.1568(10) Å | nih.gov |
| Unit Cell c | 10.2067(11) Å | nih.gov |
| α Angle | 84.509(2)° | nih.gov |
| β Angle | 82.936(2)° | nih.gov |
| γ Angle | 72.357(2)° | nih.gov |
| Crystal Habit | Dark purple plate (0.2 × 0.3 × 0.5 mm) | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying functional groups and confirming the presence of specific bonds within phenazine di-N-oxides acs.orgorgsyn.orguctm.eduresearchgate.netresearchgate.netthieme-connect.dethaiscience.infonih.govbdu.ac.in. The N-O stretching vibration of the N-oxide moiety is a key diagnostic band, typically appearing prominently in the IR spectrum around 930 cm⁻¹ acs.orgnih.gov. Other characteristic IR absorption bands for phenazine derivatives include those associated with C=N and C=C stretching vibrations (e.g., 1360-1630 cm⁻¹), C-H wagging (1140-1205 cm⁻¹), and aromatic ring deformations (690-820 cm⁻¹) researchgate.netthieme-connect.de. Raman spectroscopy can complement IR by providing information on vibrations that are IR-inactive due to symmetry selection rules, particularly totally symmetric vibrations in molecules with higher symmetry researchgate.netpolito.it. The fingerprint region (approximately 1500-500 cm⁻¹) in IR spectra is particularly useful as it contains a complex pattern of bending vibrations that is unique to each compound bdu.ac.in.
Characteristic Vibrational Frequencies (IR):
| Functional Group/Bond | Frequency Range (cm⁻¹) | Reference |
| N-O (N-oxide) | ~930 | acs.orgnih.gov |
| C=N / C=C (stretching) | 1360-1630 | researchgate.netthieme-connect.de |
| C-H (wagging) | 1140-1205 | researchgate.net |
| Aromatic Ring (deformation) | 690-820 | researchgate.netthieme-connect.de |
| C=O (stretching) | ~1710 | bdu.ac.in |
| O-H (broad) | ~3300 | bdu.ac.in |
Compound Names:
this compound
Phenazine mono-N-oxide
8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide
Isoindoline (B1297411) phenazine
Ethylnitro isoindoline phenazine
1,3-dihydroxyphenazine dioxide
1,3-dihydroxyphenazine
Phenazine-N-oxide
Phenazine 1,6-dicarboxylic acid (PDC)
Quinoxaline-1,4-di-N-oxide derivatives
Pyrrolizidine alkaloids (PAs)
Pyrazine (B50134) N-oxides
Chemical Reactivity, Redox Processes, and Electrochemical Behavior
Redox Chemistry and One-Electron Reduction Pathways
Phenazine (B1670421) di-N-oxide readily participates in one-electron transfer reactions, forming radical anions and radical cations. These species are central to its redox activity and are often observed in electrochemical studies. The presence of two N-oxide groups influences the electron distribution within the phenazine core, impacting its reduction potentials and the stability of the resulting radical species.
The one-electron reduction of phenazine di-N-oxide generates a radical anion, while its one-electron oxidation yields a radical cation researchgate.netresearchgate.netresearchgate.net. Electron spin resonance (ESR) spectroscopy has been instrumental in confirming the generation and characterizing the stability of these radical species researchgate.netresearchgate.netresearchgate.net. Studies have shown that these radical anions and cations can be relatively stable under specific conditions, allowing for their detailed investigation researchgate.netresearchgate.netresearchgate.netd-nb.inforesearchgate.net. For instance, the radical cation of this compound (OPO+•) has been characterized spectroelectrochemically, with absorption spectra recorded in the range of 300 to 700 nm researchgate.net. The stability of these radical species is influenced by factors such as the solvent and the presence of other chemical species d-nb.info.
Phenazine di-N-oxides are known to undergo "deoxygenative metabolism," a process particularly relevant in biological contexts and in the development of bioreductive prodrugs researchgate.netacs.org. Under hypoxic conditions, enzymatic one-electron reduction of the this compound can lead to the formation of radical intermediates. These intermediates, if they persist, can then undergo further reactions, including the loss of an oxygen atom from one of the N-oxide groups, leading to cytotoxic species researchgate.netacs.org. Research has shown that the activation of certain phenazine di-N-oxides under hypoxic conditions can result in the generation of highly reactive intermediates capable of causing DNA damage acs.orgresearchgate.net. For example, studies on myxin (B609384), a natural this compound, indicate that its DNA-cleaving activity occurs via deoxygenative metabolism acs.org. Similarly, 1,2,4-benzotriazine (B1219565) 1,4-dioxides, which share structural similarities, exhibit hypoxia-selective DNA-strand cleavage through a mechanism involving the release of hydroxyl radicals from enzymatically activated species researchgate.net. The deoxygenative pathway can involve the formation of intermediate species such as hydroxyl radicals researchgate.net.
Generation and Stability of Radical Anions and Cations
Electrochemical Properties and Redox Potentials
The electrochemical behavior of this compound is characterized by its redox potentials, which are crucial for understanding its reactivity in electrochemical systems and catalytic processes.
Cyclic voltammetry (CV) is a primary technique used to study the electrochemical properties of this compound researchgate.netresearchgate.netnih.govjst.go.jpsemanticscholar.org. These studies reveal the reversible or irreversible nature of its oxidation and reduction processes. For this compound, CV studies have confirmed the generation of both radical anions and cations upon one-electron transfer researchgate.netresearchgate.net. The potentials at which these redox events occur are influenced by the solvent and the presence of proton donors researchgate.net. For example, in acetonitrile (B52724) solutions with acids, this compound forms a complex with a proton, exhibiting oxidation and reduction potentials of approximately 1.57 V and 0.35 V (vs. saturated calomel (B162337) electrode), respectively researchgate.net. Studies on related pyrazine (B50134) di-N-oxides have also provided insights into the electrochemical behavior of aromatic di-N-oxides, indicating that their radical cations can activate C-H bonds in substrates like alcohols semanticscholar.orgrsc.org. The di-N-oxides generally exhibit more positive half-wave potentials compared to their mono-N-oxide counterparts within the same class of compounds nih.gov.
The radical cation of this compound has been shown to act as a mediator in the electrocatalytic oxidation of organic compounds jst.go.jpsemanticscholar.orgrsc.org. This process typically involves the electrochemical generation of the this compound radical cation, which then reacts with a substrate, facilitating its oxidation semanticscholar.orgrsc.org. For instance, studies have demonstrated the catalytic oxidation of alcohols, such as methanol (B129727) and tert-butanol, using electrochemically generated this compound radical cations as mediators semanticscholar.orgrsc.org. The mechanism often involves the formation of a complex between the radical cation and the substrate, followed by C-H bond activation and subsequent electron transfer semanticscholar.orgrsc.org. The presence of water can also play a role in facilitating these oxidation reactions, often proceeding with proton elimination rsc.org.
Cyclic Voltammetry Studies
Reactivity of N-Oxide Groups in Organic Transformations
The presence of N-oxide groups generally activates the phenazine ring towards electrophilic substitution, particularly at positions C1 and C2 thieme-connect.de. Conversely, nucleophilic reactions are also facilitated, especially in quaternary salts and in phenazines bearing electron-withdrawing groups thieme-connect.de. The N-oxide moiety itself can act as an oxygen donor in certain reactions. For example, the this compound radical cation has been implicated in oxygen transfer reactions, such as the transfer of oxygen to secondary amines, leading to the formation of nitroxyl (B88944) radicals and the deoxygenated phenazine mono-N-oxide mathnet.ru. Furthermore, the N-oxide functionality is crucial for the deoxygenative metabolism observed in biological systems, where it can be reduced to generate reactive species researchgate.netacs.org. In organic synthesis, N-oxides are employed as intermediates and can participate in oxidation and reduction reactions to facilitate the synthesis of complex molecules rsc.org.
Theoretical and Computational Chemistry of Phenazine Di N Oxide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying phenazine (B1670421) di-N-oxides. DFT methods offer a balance between computational cost and accuracy, enabling the detailed analysis of molecular orbitals, electron density distributions, and reaction energetics.
The electronic structure of phenazine di-N-oxide is central to its chemical behavior. The introduction of two N-oxide groups significantly alters the electronic landscape of the parent phenazine ring.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For many N-oxide compounds, the HOMO orbitals are predominantly localized on the N-oxide group. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical stability and susceptibility to electronic excitation. Conjugated N-oxides, such as this compound, are characterized by a relatively low HOMO-LUMO energy gap, which makes them susceptible to reduction. acs.org
DFT calculations allow for the precise determination of these frontier orbital energies. Studies on related phenazine derivatives show that modifications to the core structure, such as the number of N-oxide groups or the addition of substituents, systematically alter the HOMO-LUMO gap. rsc.org For instance, increasing the number of N-oxides in a phenazine core makes charge transfer more energetically accessible. rsc.org This low energy gap is fundamental to the bioreductive activation mechanism of many this compound drugs. acs.org
Spin Density Analysis: Upon one-electron reduction, this compound forms a radical anion. Understanding the distribution of the unpaired electron (spin density) in this radical is critical to elucidating its subsequent reactions. While specific DFT studies on the spin density of the parent this compound radical are not widely published, analysis of analogous structures like the tirapazamine (B611382) radical anion provides a model. In such radicals, the spin density is often heavily polarized and located primarily in the (N,O)-region of the molecule. glaserchemgroup.com This localization dictates the site of subsequent chemical events, such as protonation or deoxygenation. acs.orgglaserchemgroup.com
Table 1: Theoretical Parameters for Phenazine and Related Structures
| Compound | Methodology | Key Finding | Reference |
|---|---|---|---|
| Phenazine | X-ray, MO Calculations | Planar molecule with D2h symmetry. C4a-N5 bond length is 0.1341 nm. | thieme-connect.de |
| This compound Derivatives | DFT | Low HOMO/LUMO gap makes them susceptible to reduction. | acs.org |
| Tirapazamine (Analogue) | DFT, CI, PT | Spin density in the radical anion is heavily polarized and located in the (N,O)-region. | glaserchemgroup.com |
| Phenazine/N-oxide/di-N-oxide | DFT | Increasing the number of N-oxides reinforces electronic coupling and lowers the energy for charge transfer. | rsc.org |
Computational methods, especially time-dependent DFT (TD-DFT), are used to predict and interpret the spectroscopic properties of molecules. For phenazine di-N-oxides, this is valuable for correlating structure with experimental data from techniques like UV-Vis spectroscopy.
Calculations on related N-oxide derivatives have shown that the N-oxidation of a heterocyclic core leads to a redshift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. TD-DFT calculations can accurately predict these shifts and the corresponding electronic transitions (e.g., S0 → S1). mdpi.com For example, studies on phenothiazine (B1677639) derivatives show that TDDFT can calculate absorption bands that correspond well with experimental spectra, assigning them to specific electronic transitions. mdpi.comnih.gov This predictive power is crucial for designing new this compound derivatives with specific photophysical properties.
Quantum chemical calculations are instrumental in modeling reaction pathways and understanding the mechanisms of chemical transformations. For this compound, this includes its synthesis, bioreductive activation, and interaction with other molecules.
Bioreductive Activation: The mechanism of action for many cytotoxic phenazine di-N-oxides involves intracellular one-electron reduction. acs.org This creates a radical anion that, under hypoxic (low oxygen) conditions, can undergo further transformation to a highly reactive DNA-damaging species. acs.org One proposed pathway is a "deoxygenative" mechanism, involving the loss of an oxygen atom from an N-oxide group. acs.org DFT calculations can model the energetics of these steps, including the initial reduction and subsequent bond cleavages, to validate the proposed mechanism.
Catalytic Oxidation: The radical cations of phenazine-di-N-oxide, generated electrochemically, are known to be carriers of active oxygen capable of activating the C-H bonds of substrates like alcohols. rsc.orgsemanticscholar.org Quantum chemical modeling has been used to study the reaction of the radical cation with methanol (B129727), proposing a mechanism of hydrogen atom abstraction. rsc.org
Biosynthesis: Enzymes can also catalyze the N-oxidation of the phenazine core. For instance, the flavin-containing N-monooxygenase LaPhzNO1 is responsible for the N-oxidation of phenazine precursors in the biosynthesis of myxin (B609384). nih.gov While not strictly a theoretical calculation of the this compound itself, modeling the enzyme's active site and its interaction with the phenazine substrate is a key aspect of computational biochemistry that helps understand these reaction pathways. nih.govmdpi.com
Prediction of Spectroscopic Properties
Molecular Modeling and Docking Studies (e.g., Myxin-LexR Binding)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are vital for understanding drug-receptor interactions at a molecular level.
A prominent example is the study of myxin, a di-N-oxide phenazine antibiotic, and its interaction with the transcriptional regulator LexR in Lysobacter antibioticus. nih.govnih.gov This interaction is part of a self-resistance mechanism in the bacterium. researchgate.netscispace.com
Molecular docking studies, using the predicted three-dimensional structure of LexR, identified a binding pocket for myxin. nih.govresearchgate.net The analysis revealed that specific amino acid residues, namely valine at position 146 (V146) and lysine (B10760008) at position 195 (K195), are key contact points for binding myxin within the LexR protein. nih.govnih.govresearchgate.net The binding of myxin to LexR enhances LexR's ability to bind to the promoter region of an efflux pump, activating the pump to expel the antibiotic and protect the bacterium. nih.govresearchgate.net The strength of this interaction was also quantified experimentally and computationally, with surface plasmon resonance (SPR) analysis showing a very strong binding affinity with a dissociation constant (KD) of 3.28 x 10-9 M. nih.gov
Table 2: Myxin-LexR Docking and Binding Details
| Molecule/Protein | Key Interacting Residues | Binding Affinity (KD) | Biological Outcome | Reference |
|---|---|---|---|---|
| Myxin / LexR | Valine-146 (V146), Lysine-195 (K195) | 3.28 x 10-9 M | Activation of LexABC efflux pump expression, leading to self-resistance. | nih.govnih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies have been performed on derivatives of phenazine 5,10-dioxide to understand how different structural features influence their cytotoxicity, particularly their selectivity for hypoxic tumor cells. nih.govresearchgate.net In these studies, various physicochemical and structural descriptors of the molecules are calculated and correlated with their measured biological activity (e.g., IC50 values). These descriptors can include electronic properties (like reduction potential), steric factors, and hydrophobicity.
For instance, research on 2-amino or 2-hydroxyphenazine (B1496473) 5,10-dioxide derivatives involved QSAR analysis to gain insight into their mechanism of action as hypoxic selective cytotoxins. nih.govresearchgate.net Such studies have found that electrochemical properties, specifically the ease of reduction, can be a critical factor in the biological activity of these compounds. researchgate.net More advanced approaches combine DFT calculations with machine learning (ML) to predict properties like redox potentials for a large number of phenazine derivatives, accelerating the discovery of new candidates for applications such as redox flow batteries. acs.org This hybrid DFT-ML approach can screen vast chemical spaces to identify promising structures for further experimental validation. acs.org
Biological Activities and Molecular Mechanisms of Action Excluding Clinical Human Trials and Safety Profiles
General Biological Properties of Phenazine (B1670421) Di-N-oxides
Phenazines are colored, nitrogen-containing heterocyclic compounds produced by various microorganisms, including bacteria and fungi nih.gov. The incorporation of N-oxide groups into the phenazine structure, forming phenazine di-N-oxides, imparts distinct properties such as altered water solubility, modulated membrane permeability, and unique redox reactivity nih.govontosight.ai. These N-oxide functionalities are often essential for the observed cytotoxicity of these compounds nih.govrsc.orgnih.gov.
The tricyclic ring system of phenazines facilitates redox processes, which can be utilized by producing organisms for energy generation or the production of ROS researchgate.net. This inherent redox activity underlies many of their biological functions. Phenazine di-N-oxides have been identified as potent antimicrobial agents and are also recognized for their antitumor properties, particularly their ability to selectively target hypoxic cells within solid tumors dovepress.comacs.org. Natural examples like iodinin (B1496461) and myxin (B609384), both phenazine di-N-oxides, showcase significant antimicrobial and cytotoxic activities nih.govrsc.orgacs.org.
The mechanisms by which phenazines exert their biological effects are multifaceted and can include:
ROS Generation: Phenazine di-N-oxides can generate reactive oxygen species, leading to oxidative stress and cellular damage nih.govresearchgate.netacs.orgthaiscience.info.
DNA Interaction: Mechanisms such as DNA intercalation, DNA strand cleavage via radical-mediated pathways, and inhibition of topoisomerases have been proposed acs.orgresearchgate.net.
Metal Chelation: Some phenazines can chelate essential metals like iron, potentially contributing to their antibacterial activity by inducing nutrient starvation researchgate.net.
Bioreductive Activation: Many phenazine di-N-oxides function as prodrugs that are activated under specific cellular conditions, such as hypoxia, through reductive processes acs.orgresearchgate.netnih.govacs.org.
Antimicrobial Activities and Mechanisms
Phenazine di-N-oxides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their efficacy is often linked to their ability to disrupt essential microbial processes through redox cycling and ROS production.
Phenazine di-N-oxides demonstrate significant antibacterial potential against both Gram-positive and Gram-negative bacteria. Studies comparing phenazine-1-carboxylic acid (PCA) and phenazine-5,10-dioxide (PDO) revealed differential activity profiles. PCA was found to be more effective against Acidovorax avenae subsp. citrulli, Bacillus subtilis, Candida albicans, Escherichia coli, and Xanthomonas campestris pv. vesicatoria, whereas PDO showed stronger inhibitory effects against Pseudomonas syringae and Enterobacter aerogenes. Both compounds exhibited similar inhibitory concentrations against Ralstonia solanacearum thaiscience.inforesearchgate.net.
Natural phenazine di-N-oxides like myxin and iodinin are well-documented for their potent activity against various microorganisms nih.govacs.orgskemman.is. Myxin, for instance, has shown potent activity against a broad range of bacteria acs.orgskemman.isnih.govasm.orgnih.gov. Halogenated phenazines have also been highlighted for their strong antibacterial and biofilm eradication capabilities against critical Gram-positive pathogens, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium nih.gov. Specifically, 2-bromo-1-hydroxyphenazine displayed antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis with minimal inhibitory concentration (MIC) values of 1.72 µg/mL for both strains researchgate.net.
The mechanism of antibacterial action is often attributed to the generation of toxic oxygen species, such as superoxide (B77818) radicals and hydrogen peroxide, which arise from the redox cycling of the phenazine core in the presence of oxygen and reducing agents researchgate.netthaiscience.info. Furthermore, the ability of some phenazines to chelate iron can contribute to their antibacterial efficacy by limiting essential nutrient availability for bacterial growth researchgate.net.
Table 1: Comparative Antibacterial Activity of PCA and PDO
| Microorganism | PCA (MIC, ppm) | PDO (MIC, ppm) | Reference |
| Acidovorax avenae subsp. citrulli | 17.44 - 34.87 | Higher | thaiscience.inforesearchgate.net |
| Bacillus subtilis | 17.44 - 34.87 | Higher | thaiscience.inforesearchgate.net |
| Candida albicans | 17.44 - 34.87 | Higher | thaiscience.inforesearchgate.net |
| Escherichia coli | 17.44 - 34.87 | Higher | thaiscience.inforesearchgate.net |
| Xanthomonas campestris pv. vesicatoria | 17.44 - 34.87 | Higher | thaiscience.inforesearchgate.net |
| Pseudomonas syringae | Lower | 17.44 - 34.87 | thaiscience.inforesearchgate.net |
| Enterobacter aerogenes | Lower | 17.44 - 34.87 | thaiscience.inforesearchgate.net |
| Ralstonia solanacearum | 62.50 | 62.50 | thaiscience.inforesearchgate.net |
Phenazine derivatives have also demonstrated antifungal properties nih.govresearchgate.netnih.govacs.orgsemanticscholar.org. For instance, fraction PC3 derived from phenazine compounds exhibited fungicidal activity of approximately 89% researchgate.net. PCA showed efficacy against Candida albicans thaiscience.inforesearchgate.net. While diastaphenazine (a dimeric phenazine) was inactive against C. albicans at tested concentrations mdpi.com, related compounds like quinoxaline (B1680401) 1,4-dioxides, which share structural similarities with phenazine di-N-oxides, have displayed fungicidal effects nih.gov.
Microorganisms that produce antibiotics, such as phenazines, have evolved sophisticated self-resistance mechanisms to prevent autotoxicity nih.govasm.orgnih.gov. A key mechanism involves efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, which are prevalent in Gram-negative bacteria and confer multidrug resistance nih.gov.
In Lysobacter antibioticus, the RND efflux pump LexABC has been identified as a crucial component for self-resistance against the phenazine di-N-oxide myxin nih.govasm.orgnih.gov. Deletion of the lexABC gene cluster or the adjacent lexR gene (encoding a LysR-type transcriptional regulator) significantly increased the susceptibility of L. antibioticus to myxin and led to a loss of myxin production nih.gov. LexR is believed to positively regulate the expression of lexABC, potentially by binding to myxin and directly activating the pump nih.govasm.orgnih.gov. The expression of lexABC is induced by myxin, suggesting a signaling role for the phenazine in its own resistance mechanism nih.gov. When myxin biosynthesis is impaired, the expression of lexABC is downregulated, but exogenous myxin can re-induce its expression nih.gov.
Other general bacterial resistance mechanisms include enzymatic degradation of the antimicrobial agent, prevention of its access to the target site through active efflux, or alterations in the target site itself skemman.is.
Antifungal Properties
Antitumor Activity and Cellular Effects (Preclinical/In Vitro Studies)
Phenazine di-N-oxides have garnered considerable attention for their potential as anticancer agents, particularly their ability to selectively target and kill cancer cells in the hypoxic microenvironments characteristic of solid tumors.
Solid tumors often contain hypoxic regions due to inadequate vascularization, which can lead to resistance against conventional therapies that target rapidly dividing cells nih.gov. Phenazine di-N-oxides are designed as bioreductive prodrugs that remain largely inactive in well-oxygenated (normoxic) tissues but are selectively activated under hypoxic conditions nih.gov.
The activation process typically involves a one-electron reduction of the N-oxide group, generating an oxygen-sensitive radical intermediate dovepress.comacs.orgnih.gov. In the absence of oxygen (hypoxia), this radical intermediate has a longer lifetime and can undergo further transformation, often via a deoxygenative mechanism, to produce highly cytotoxic species capable of damaging DNA acs.org. This bioreductive activation leads to hypoxia-selective cytotoxicity, meaning the drug is preferentially toxic to cancer cells in low-oxygen environments.
Myxin, a natural this compound, has been shown to cause bioreductively activated, radical-mediated DNA strand cleavage under both aerobic and anaerobic conditions, demonstrating potent cytotoxicity against human colorectal cancer cells (HCT-116) in both states acs.org. Similarly, iodinin and myxin, along with their analogues, exhibit potent and hypoxia-selective cell death in human acute myeloid leukemia (AML) cells rsc.orgnih.gov. Iodinin, in particular, has shown selective cytotoxicity towards AML cell lines and notably lower toxicity towards normal cells compared to the standard anti-AML drug daunorubicin (B1662515) rsc.org.
The N-oxide functionalities are critical for this cytotoxic activity rsc.orgnih.gov. For example, 7-fluoro-2-aminophenazine 5,10-dioxide has demonstrated hypoxia-selective cytotoxicity, with fluorescence studies indicating enhanced DNA binding after hypoxia activation dovepress.com. While some this compound derivatives have shown general cytotoxicity in V79 cells under both hypoxic and normoxic conditions, others have failed to exhibit specific hypoxia selectivity dovepress.com. The precise reductases responsible for the activation of phenazine di-N-oxides in cells are still an area of active research, but enzymes involved in one-electron reduction pathways are implicated acs.orgresearchgate.net. The production of hydroxyl radicals (˙OH) has been confirmed as a mechanism for DNA damage by these compounds nih.govnih.gov.
Table 2: Cytotoxicity of Iodinin Against Leukemia Cells (Preclinical Data)
| Cell Line | Treatment | EC50 (µM) | Selectivity (Hypoxic vs. Normoxic) | Reference |
| MOLM-13 (AML) | Iodinin | 0.79 | Potent and hypoxia-selective | rsc.orgnih.gov |
| MOLM-13 (AML) | Iodinin | 2.0 | (Normoxic value) | mdpi.com |
Note: EC50 values represent the concentration of the compound required to inhibit cell growth or induce cell death by 50%. These are preclinical, in vitro findings.
Phenazine di-N-oxides can also interact with DNA through intercalation and generate ROS, contributing to their antitumor effects researchgate.net. The development of analogues and prodrug strategies, such as carbamate (B1207046) side chains, has been explored to optimize the efficacy and delivery of these compounds rsc.org.
Compound List
this compound
Phenazine-5,10-dioxide (PDO)
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide)
Myxin (1-hydroxy-6-methoxyphenazine-5,10-dioxide)
Phenazine-1-carboxylic acid (PCA)
Diastaphenazine
Endophenasides A–E
Compounds 29, 30, 31
7-bromo-2-hydroxyphenazine-5,10-dioxide
7-fluoro-2-aminophenazine 5,10-dioxide
Benzo[a]phenazine
NC-190
XR11576
XR5944
2-Bromo-1-hydroxyphenazine
1,6-dimethoxyphenazine-5-oxide
1,6-dimethoxyphenazine (B18872)
Quinoxaline-1,4-dioxide
2-methylquinoxaline-1,4-oxide
2,3-diphenylquinoxaline-1,4-dioxide
Carbadox
Olaquindox
1-hydroxy-6-(2-ethoxy-2-oxoethoxy) phenazine 5,10-dioxide (7)
2-amino or 2-hydroxyphenazine (B1496473) 5,10-dioxides
1,3-dimethoxyphenazine 5,10-dioxide
1-hydroxy-3-methoxyphenazine 5,10-dioxide
2,3-Phenazinediol
Phenazine (core structure)
DNA-Damaging Effects (e.g., DNA Strand Cleavage, Intercalation)
Phenazine di-N-oxides, particularly natural products like myxin, are known to induce damage to DNA. This damage can manifest as strand cleavage, often mediated by bioreductive activation and the generation of free radicals acs.orgnih.govresearcher.lifenih.govresearchgate.net. Under both aerobic and anaerobic conditions, myxin has been shown to cause radical-mediated DNA strand cleavage via a "deoxygenative" metabolism, where oxygen is lost from an N-oxide group acs.orgnih.gov. This process can lead to highly cytotoxic intermediates that damage the DNA backbone researchgate.net.
Inhibition of Key Biological Processes (e.g., DNA Synthesis, RNA Synthesis)
Research indicates that certain phenazine di-N-oxides can interfere with fundamental cellular processes such as nucleic acid synthesis. Early studies on myxin demonstrated its ability to inhibit DNA template-controlled RNA synthesis nih.gov. Iodinin and myxin have also been described as potent inhibitors of nucleic acid synthesis rsc.org.
Induction of Cellular Apoptosis and Related Pathways
This compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, a specific derivative, 2-chloroacetylamino-7(8)-nitrophenazine N5,N10-dioxide (compound 1), induced apoptosis in Caco-2 cells, evidenced by the activation of caspase-3, caspase-9, and cytochrome c, along with DNA fragmentation acs.org. These events are hallmarks of the intrinsic apoptotic pathway, which is often triggered by cellular stress or damage acs.org.
Table 1: Cytotoxicity of this compound Derivatives Against Caco-2 Cells
| Compound Name/Structure | IC50 (μM) | Key Apoptotic Markers Activated |
|---|---|---|
| Compound 1 | 4.8 | Caspase 3, Caspase 9, Cytochrome c |
| Compound 2 | 46.8 | Not specified |
| Compound 3 | 8.2 | Not specified |
Data sourced from acs.org. IC50 values represent the concentration required to inhibit cell growth by 50% after 24 hours of incubation.
Interaction with Cellular Reductases (e.g., DT-diaphorase, Cytochrome P450)
The biological activity of phenazine di-N-oxides is often mediated by their interaction with cellular reductases. These enzymes can catalyze the reduction of the N-oxide groups, leading to the formation of reactive species. DT-diaphorase (NAD(P)H:quinone oxidoreductase) and Cytochrome P450 enzymes are implicated in this process acs.orgacs.orgmdpi.comnih.gov. For example, dicoumarol and ketoconazole, known inhibitors of DT-diaphorase and Cytochrome P450 respectively, were found to inhibit the hypoxic metabolism of certain phenazine 5,10-dioxides, suggesting a role for these enzymes in their activation acs.org. NADPH:cytochrome P450 reductase can also facilitate the one-electron reduction of phenazine di-N-oxides, generating oxygen-sensitive intermediates that can cause DNA damage under low-oxygen conditions researchgate.netmdpi.com. Cytochrome P450 enzymes are broadly involved in the metabolism of xenobiotics, including the oxidative activation of prodrugs, and their interaction with phenazine di-N-oxides contributes to their selective cytotoxicity nih.govresearchgate.netwcrj.net.
Structure-Activity Relationship (SAR) for Antitumor Potency and Selectivity
The chemical structure of phenazine di-N-oxides significantly influences their antitumor potency and selectivity. The presence of the N-oxide functionality is considered essential for cytotoxicity nih.govresearchgate.net. Structure-activity relationship (SAR) studies have revealed that modifications to the phenazine scaffold can enhance these properties. For instance, halogenated and dimethylated analogs, particularly those with carbamate-functionalized groups, have demonstrated increased cytotoxic potency and selectivity towards cancer cells, including leukemia cell lines rsc.orgresearchgate.netuio.no. The specific substitution patterns at different positions of the phenazine ring play a crucial role in determining the compound's ability to interact with cellular targets and exert its therapeutic effects researchgate.netuio.no.
Antiviral Activities
While research on the specific antiviral activities of this compound compounds is less extensive compared to their anticancer or antimicrobial effects, the broader class of phenazines has been noted for potential antiviral properties ontosight.ai. Studies involving conjugates of phenazine di-N-oxides have included "Antiviral Agents" in their MeSH terms, suggesting an area of investigation, though direct evidence for this compound's specific antiviral mechanisms or efficacy remains an area for further exploration nih.gov.
Parasiticidal Activities
Phenazine derivatives, in general, have shown promise in combating parasitic infections acs.org. While specific phenazine di-N-oxides are not extensively detailed as direct parasiticides, related N-oxide compounds, such as quinoxaline and indolone N-oxides, have demonstrated significant parasiticidal activity, particularly against Plasmodium falciparum, the parasite responsible for malaria researchgate.net. Metallated phenazine compounds have also exhibited trypanosomicidal activity researchgate.net. These findings suggest a potential for phenazine di-N-oxides to be explored for antiparasitic applications, likely through similar mechanisms involving redox cycling and reactive oxygen species generation.
Compound List:
this compound
Myxin
Iodinin
2-chloroacetylamino-7(8)-nitrophenazine N5,N10-dioxide (Compound 1)
2-amino-7(8)-(1,3-dioxol-2-yl)phenazine N5,N10-dioxide (Compound 2)
2-chloroacetylamino-7(8)-(1,3-dioxol-2-yl)phenazine N5,N10-dioxide (Compound 3)
2-amino-7(8)-methoxyphenazine N5,N10-dioxide (Compound 4)
1-hydroxyphenazine (B607933) 5,10-dioxide (Compound 21)
Applications in Chemical and Biological Research Beyond Direct Efficacy
Fluorescent N-oxides in Bioimaging and Sensing
N-oxides, characterized by an oxygen atom bonded to a nitrogen atom (R–N → O), are known for their zwitterionic nature and ability to form hydrogen bonds, contributing to their high water solubility and utility in biological studies. rsc.org The incorporation of the N-oxide scaffold into molecules can enable "turn-on" fluorescence through specific photophysical processes, making them valuable tools for bioimaging and sensing. rsc.org The phenazine (B1670421) core itself, with its planar structure and conjugated π-system, possesses inherent optical properties that are amenable to fluorescence applications, including use as fluorescent tracers and stains. arkat-usa.org Chemical variations introduced at the phenazine core, particularly through N-oxidation, can yield advanced theranostic agents useful in optical bioimaging techniques. researchgate.net
"Turn-on" Fluorescence via Intramolecular Charge Transfer
A key mechanism by which phenazine N-oxides function as fluorescent sensors is through "turn-on" fluorescence mediated by Intramolecular Charge Transfer (ICT). rsc.org This phenomenon is often initiated by the cleavage of the N–O bond within the N-oxide group. rsc.org Upon reduction of the N-oxide to an amine, a significant alteration in the molecule's electronic structure occurs, which can promote ICT. rsc.org This change typically converts a non-fluorescent or weakly fluorescent molecular system into a highly fluorescent one. rsc.org
The reduction of the N-O bond can be triggered by various stimuli relevant to biological environments. For instance, cellular reductase enzymes, which are more active under hypoxic conditions, can selectively reduce the N-oxide group. rsc.org This enzymatic reduction initiates the ICT process, leading to a "turn-on" fluorescence response, making these compounds suitable for sensing hypoxic environments, such as those found in solid tumors. rsc.org Alternatively, specific metal ions, such as Fe(II), can also induce the cleavage of the N-O bond, triggering fluorescence enhancement through an ICT mechanism. rsc.orgresearchgate.net This strategy allows for rapid and selective detection of Fe(II) at nanomolar concentrations, both in vitro and in vivo. rsc.org
Furthermore, oxygen functionalization, such as N-oxidation, has been shown to improve the optical properties of phenothiazine (B1677639) derivatives, enhancing fluorescence efficiency and potentially leading to planar ICT (PICT) states. nih.gov In contrast, oxygen-free analogues might form twisted ICT (TICT) states, resulting in fluorescence quenching. nih.gov The strong emission solvatochromism observed in some phenazine derivatives also suggests the formation of intramolecular charge-separated emitting states, indicative of ICT processes. arkat-usa.orgresearchgate.net
Detection of Metal Ions and Biological Species
Phenazine N-oxide derivatives and related phenazine compounds have demonstrated considerable utility in the detection of both metal ions and specific biological species. Their ability to undergo selective chemical transformations or coordinate with analytes, coupled with their fluorescent properties, forms the basis of their sensing capabilities.
Metal Ion Detection: Phenazine-based probes have been developed for the selective detection of various metal ions. arkat-usa.orgacs.orgrsc.orgmdpi.com These sensors often rely on coordination interactions between the phenazine moiety (or its functional groups) and the metal ion, leading to detectable changes in fluorescence intensity or emission wavelength. arkat-usa.orgmdpi.com For example, dipyrido[3,2-a:2,3-c]phenazine (dppz) based sensors have shown high sensitivity for detecting Ni(II) and other transition metals. rsc.org Phenazine derivatives can also act as selective cation and anion binding agents, exhibiting spectral alterations upon analyte binding. arkat-usa.org
N-oxide-based fluorescence probes are particularly noted for their application in detecting Fe(II) ions, leveraging their high selectivity, sensitivity, and suitability for in-situ real-time imaging. researchgate.netsioc-journal.cn These probes often utilize an ICT mechanism triggered by Fe(II), leading to a significant fluorescence enhancement. researchgate.net For instance, probes have been designed that show rapid responses to Fe(II) with high fluorescence enhancement factors and low detection limits, enabling their use in living cell and in vivo imaging. researchgate.net
Biological Species Detection: Beyond metal ions, phenazine N-oxides are being explored for sensing various biological species and conditions. Their ability to undergo reduction under specific biological conditions, such as hypoxia, makes them valuable for imaging cellular microenvironments. rsc.org As mentioned, the enzymatic reduction of the N-oxide group under hypoxic conditions triggers "turn-on" fluorescence, allowing for the visualization of low-oxygen regions in biological samples. rsc.org
Furthermore, phenazine derivatives have been utilized to detect reactive nitrogen species (RNS) like nitric oxide (NO) and nitroxyl (B88944) (HNO). researchgate.net One study reported a phenazine-embedded fluorescent probe that, upon complexation with Cu(II), becomes non-fluorescent but regenerates fluorescence upon selective reaction with NO and HNO, demonstrating its utility for visualizing HNO in living cells and zebrafish larvae. researchgate.net The 2,3-diaminophenazine moiety, a related fluorescent phenazine, has been employed for the fluorimetric determination of enzyme activity, such as laccase. arkat-usa.org
Future Research Directions and Emerging Opportunities
Development of Novel Phenazine (B1670421) Di-N-Oxide Scaffolds
The exploration of novel phenazine di-N-oxide scaffolds is a critical area for future research, aiming to generate compounds with enhanced potency, selectivity, and tailored properties. Current strategies involve modifying the core phenazine structure by introducing various substituents at different positions. For instance, research into structure-activity relationships (SAR) has indicated that alterations in electronic and lipophilic descriptors of phenazine dioxides can significantly influence their survival fraction in both oxygenated (oxia) and hypoxic conditions nih.gov. Future efforts will focus on systematically synthesizing and evaluating new derivatives, potentially incorporating diverse functional groups, fused ring systems, or chiral centers, to discover compounds with optimized biological profiles for specific applications, such as targeted cancer therapy or novel antimicrobial agents uio.nomdpi.com.
Deeper Elucidation of Bioreductive Activation Pathways
Understanding the precise mechanisms by which phenazine di-N-oxides are bioreductively activated is paramount for their rational design and application. These compounds are known to undergo one-electron reduction, generating radical intermediates that can lead to cytotoxic effects, particularly under hypoxic conditions characteristic of solid tumors acs.orgnih.govdovepress.com. Future research aims to further elucidate these pathways by identifying specific enzymes (e.g., reductases, oxidoreductases) involved in their activation, characterizing the reactive species generated, and understanding how these processes are modulated by cellular redox environments nih.govmdpi.com. Detailed mechanistic studies, potentially employing isotopic labeling and advanced spectroscopic techniques, will provide deeper insights into the deoxygenative metabolism and radical-mediated DNA cleavage mechanisms observed with compounds like myxin (B609384) acs.orgnih.gov.
Rational Design of Targeted Agents based on SAR
The development of targeted therapeutic agents hinges on a thorough understanding of structure-activity relationships (SAR). Quantitative structure-activity relationship (QSAR) studies have already provided valuable insights, linking electronic and lipophilic descriptors of phenazine dioxides to their cellular effects nih.gov. Future research will leverage these findings and expand upon them to rationally design this compound derivatives with enhanced potency and selectivity for specific biological targets. This includes correlating structural modifications with interactions at the molecular level, such as DNA intercalation, enzyme inhibition, or modulation of specific cellular pathways. Such data-driven design approaches are essential for creating next-generation agents with improved efficacy and reduced off-target effects uio.nomdpi.com.
Table 1: Illustrative SAR Findings for Phenazine Dioxides
| Structural Feature/Descriptor | Observed Effect on Activity | Reference |
| Electronic descriptors | Correlated with survival fraction in oxia/hypoxia | nih.gov |
| Lipophilic descriptors | Correlated with survival fraction in oxia/hypoxia | nih.gov |
| Amide group at position 36 | Important for anticancer activity | semanticscholar.org |
| Free acid group at positions 32-35, 37, 38 | Not beneficial for antiproliferative activity | semanticscholar.org |
| O-methylation of hydroxyl groups | Can prevent N-oxidation by N-monooxygenase | nih.gov |
Exploration of New Biocatalytic Strategies for Sustainable Production
The synthesis of phenazine di-N-oxides through biocatalytic routes offers a promising avenue for sustainable and environmentally friendly production. Researchers are actively exploring and engineering microbial systems and enzymes to achieve efficient synthesis. For example, the development of artificial pathways using heterologous enzymes in Pseudomonas chlororaphis HT66 has successfully produced novel phenazine N-oxides nih.gov. Future research will focus on identifying and characterizing new enzymes (e.g., N-monooxygenases, Baeyer-Villiger flavoproteins) capable of catalyzing specific N-oxidation reactions, optimizing fermentation processes for higher yields, and developing robust whole-cell biocatalysis systems for gram-scale production nih.govacs.orgresearchgate.net. Exploring laccase-mediated synthesis also presents an opportunity for greener production of phenazine cores mdpi.com.
Integration with Advanced Analytical and Imaging Techniques
The application of advanced analytical and imaging techniques is crucial for the comprehensive characterization, mechanistic investigation, and in vivo tracking of phenazine di-N-oxides. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and electron paramagnetic resonance (EPR) spectroscopy are vital for structural elucidation and studying redox properties acs.orghi.is. Future directions include integrating these methods with advanced imaging modalities, such as fluorescence microscopy or PET imaging, to visualize the distribution, localization, and metabolic fate of phenazine di-N-oxides within biological systems. Electrochemical methods, utilizing platforms like laser-induced graphene (LIG) sensors, are also emerging for real-time monitoring of phenazine production and bacterial viability nih.gov.
Investigation of Environmental and Agricultural Applications (e.g., Biopesticides)
Phenazine derivatives, including phenazine di-N-oxides, hold significant promise for environmental and agricultural applications, particularly as biopesticides. Phenazine-1-carboxylic acid (PCA), for instance, is already commercialized as a biopesticide in China for controlling fungal diseases in crops nih.govacs.orgasm.orgnih.gov. Future research will explore the potential of other phenazine di-N-oxides as broad-spectrum agents against plant pathogens, insect pests, and nematodes. This includes investigating their efficacy, modes of action, and synergistic effects with other agrochemicals, while also considering their environmental impact and biodegradability researchgate.netuonbi.ac.ke. Understanding the biosynthesis and regulation of phenazine production in soil bacteria can also pave the way for enhancing their utility in sustainable agriculture acs.orgnih.gov.
Compound Names Mentioned:
this compound
Myxin
Phenazine
Phenazine 5,10-dioxide
Phenazine-1-carboxylic acid (PCA)
Pyocyanin (PYO)
Phenazine-1,6-dicarboxylic acid (PDC)
1-hydroxyphenazine (B607933) N'10-oxide
5-methyl phenazine-1-carboxylic acid (5MPCA)
XR11576
XR5944
NC-182
NC-190
1-hydroxyphenazine (1-OH-PHZ)
Phenazine-1-carboxamide
2,3-diaminophenazine
Isoindoline (B1297411) nitroxide-derived this compound
1,2,4-benzotriazine (B1219565) 1,4-dioxide
7-bromo-2-hydroxyphenzine-5,10-dioxide
SN30000
AQ4N
Strepphenazine A
Izumiphenazine D
Q & A
Q. What are the primary synthetic routes for phenazine di-N-oxide derivatives, and how are reaction conditions optimized?
this compound derivatives are synthesized via oxidation and substitution reactions. For example, quinoxaline di-N-oxide analogs are synthesized by oxidizing ortho-nitroaniline with NaCIO to form benzofurazan-N-oxide, followed by reactions with acetone and selenium dioxide to yield methyl quinoxaline di-N-oxide derivatives . Optimization involves adjusting reaction time, stoichiometry (e.g., 2 equivalents of amines), and catalysts like triethylamine (TEA) in dichloromethane (DCM) .
Q. How does this compound induce DNA strand cleavage under varying oxygen conditions?
this compound (e.g., myxin) cleaves DNA via redox-activated mechanisms. Under aerobic conditions, one-electron reduction generates a radical anion that reacts with O₂ to produce superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), causing oxidative DNA damage. Under anaerobic conditions, reduction leads to the formation of phenazine mono-N-oxide and reactive intermediates that alkylate DNA . Methodological validation includes using scavengers (e.g., dimethyl sulfoxide to trap •OH) and enzymes like superoxide dismutase to confirm reactive species .
Q. What analytical techniques are used to characterize this compound and its derivatives?
Spectrophotometric methods (UV-Vis) are employed to study copper chelate complexes of this compound derivatives, revealing absorption maxima shifts dependent on substituents . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment and structural confirmation, especially for novel derivatives like dimethoxy-phenazine di-N-oxide .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's activation mechanisms across experimental models?
Discrepancies arise from differences in reductant availability, oxygen tension, and metal ion presence (e.g., Fe²⁺). For example, in aerobic environments, O₂ drives •OH generation via Fenton-like reactions, while anaerobic conditions favor direct alkylation. Researchers should:
- Replicate studies under controlled O₂ levels using gloveboxes or hypoxia chambers.
- Include metal chelators (e.g., EDTA) to assess metal-dependent pathways .
- Compare DNA damage profiles (e.g., strand breaks vs. crosslinks) using gel electrophoresis .
Q. What strategies improve the site-specificity of this compound in antisense oligonucleotide applications?
Covalent linkage of this compound to antisense oligonucleotides enables sequence-specific DNA cleavage. Key strategies include:
- Optimizing linker chemistry to balance stability and redox activity.
- Using phosphorothioate-modified oligonucleotides to resist nuclease degradation.
- Validating specificity via mismatch controls and competitive binding assays .
Q. How do novel this compound derivatives (e.g., dimethoxy variants) impact biological activity?
Methoxy groups alter electron density and steric effects, modulating redox potentials and DNA interaction. For example, dimethoxy-phenazine di-N-oxide exhibits enhanced stability under physiological conditions but reduced •OH generation. Researchers should:
Q. What safety protocols are critical when handling this compound in laboratory settings?
While this compound has low acute toxicity (rat LD₅₀: 4617 mg/kg), decomposition releases toxic NOx vapors . Safety measures include:
- Using fume hoods for synthesis and decomposition studies.
- Wearing PPE (nitrile gloves, goggles, lab coats) to prevent skin/eye contact.
- Storing compounds under inert atmospheres to prevent oxidation .
Methodological Notes
- DNA Cleavage Assays : Use supercoiled plasmid DNA (e.g., pBR322) to visualize relaxation via agarose gel electrophoresis. Include catalase and superoxide dismutase to identify ROS contributions .
- Synthetic Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and optimize yields by varying solvents (e.g., THF vs. DCM) and temperatures .
- Toxicity Screening : Prioritize in vitro models (e.g., bacterial reverse mutation assays) before mammalian cell studies to assess mutagenic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
